molecular formula C6H11N3 B13092362 3,8,9-Triazatricyclo[4.3.0.02,5]nonane CAS No. 105666-13-5

3,8,9-Triazatricyclo[4.3.0.02,5]nonane

Cat. No.: B13092362
CAS No.: 105666-13-5
M. Wt: 125.17 g/mol
InChI Key: WEPFXYDJQOSLPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8,9-Triazatricyclo[4.3.0.02,5]nonane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and concentration are meticulously controlled to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3,8,9-Triazatricyclo[4.3.0.02,5]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

3,8,9-Triazatricyclo[4.3.0.02,5]nonane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3,8,9-Triazatricyclo[4.3.0.02,5]nonane involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique tricyclic structure with three nitrogen atoms, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

105666-13-5

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

3,8,9-triazatricyclo[4.3.0.02,5]nonane

InChI

InChI=1S/C6H11N3/c1-3-4-2-8-9-6(4)5(3)7-1/h3-9H,1-2H2

InChI Key

WEPFXYDJQOSLPB-UHFFFAOYSA-N

Canonical SMILES

C1C2C3CNNC3C2N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.